(8S,15S)-DiHETE

Descripción general

Descripción

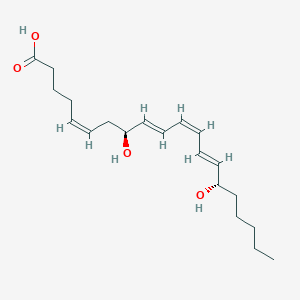

(8S,15S)-DiHETE is a dihydroxy eicosatetraenoic acid derived from arachidonic acid, formed via the sequential oxygenation of 15(S)-HETE by 15-lipoxygenase (15-LO) . It exhibits stereospecific biological activities, including eosinophil chemotaxis (ED50 = 1.5 µM) and modulation of nociceptive thresholds by antagonizing hyperalgesia induced by its stereoisomer (8R,15S)-DiHETE . Structurally, it is defined as 8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid, with hydroxyl groups at positions 8 and 15 in the S-configuration .

Métodos De Preparación

(8S,15S)-DiHETE is synthesized through the oxidation of arachidonic acid by lipoxygenases. Specifically, mouse 8S-lipoxygenase metabolizes arachidonic acid to 8S-hydroperoxyeicosatetraenoic acid, which is then reduced to 8S-hydroxyeicosatetraenoic acid . Industrial production methods typically involve the use of specific enzymes and controlled reaction conditions to ensure the desired stereochemistry and purity of the compound .

Análisis De Reacciones Químicas

(8S,15S)-DiHETE undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include lipoxygenases and reducing agents. The major products formed from these reactions are hydroperoxyeicosatetraenoic acids and hydroxyeicosatetraenoic acids .

Aplicaciones Científicas De Investigación

(8S,15S)-DiHETE has several scientific research applications. In chemistry, it is used to study the mechanisms of lipid oxidation and the role of lipoxygenases. In biology, it is investigated for its role in cell signaling and inflammation. In medicine, it is studied for its potential therapeutic effects, particularly in modulating inflammation and pain. Additionally, it has industrial applications in the production of bioactive lipids .

Mecanismo De Acción

The mechanism of action of (8S,15S)-DiHETE involves its interaction with specific molecular targets and pathways. It acts as an agonist of peroxisome proliferator-activated receptor alpha (PPAR alpha), influencing gene expression and metabolic processes. This compound also plays a role in eosinophil chemotaxis, contributing to its effects on inflammation and immune responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Functional Comparison

Key Findings :

- Eosinophil chemotaxis: (5S,15S)-DiHETE is 5-fold more potent than this compound .

- Hyperalgesia modulation: this compound elevates nociceptive thresholds, counteracting (8R,15S)-DiHETE, suggesting receptor-dependent antagonism .

- Immune regulation : (14R,15S)-DiHETE uniquely suppresses NK cell activity, unlike other diHETEs .

2.3 Analytical and Cross-Reactivity Profiles

Table 2: ELISA Cross-Reactivity of 15(S)-HETE and Derivatives

| Compound | Cross-Reactivity with 15(S)-HETE ELISA (%) |

|---|---|

| 15(S)-HETE | 100 |

| 5,15-DiHETE | 1 |

| 8,15-DiHETE | 1 |

| 12(S)-HETE | <0.05 |

Implications :

- Low cross-reactivity of diHETEs in 15(S)-HETE-specific assays highlights the need for isomer-specific analytical methods .

Actividad Biológica

(8S,15S)-Dihydroxyeicosatetraenoic acid (DiHETE) is a biologically active lipid derived from arachidonic acid through the action of lipoxygenase enzymes. This compound plays a significant role in various physiological processes, particularly in inflammation and immune response. The following sections will detail its biosynthesis, biological effects, and relevant case studies.

Biosynthesis of (8S,15S)-DiHETE

The biosynthesis of this compound occurs primarily through the oxidation of arachidonic acid by 15-lipoxygenase (15-LOX). The process can be summarized as follows:

- Arachidonic Acid Activation : Arachidonic acid is released from membrane phospholipids by phospholipase A2.

- Lipoxygenase Action :

- 15-LOX catalyzes the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid.

- Further oxidation of 15-HpETE leads to the formation of 15-HETE.

- Subsequent action by 15-LOX on 15-HETE yields this compound.

This pathway highlights the importance of lipoxygenases in generating bioactive lipid mediators involved in inflammation and cell signaling .

Chemotactic Activity

This compound has been shown to exhibit chemotactic activity towards eosinophils and neutrophils, which are crucial components of the immune response. The effective concentration (ED50) required for this activity is approximately 1.5 μM . This suggests that this compound may play a role in directing immune cells to sites of inflammation.

Inflammatory Response

Research indicates that this compound contributes to the inflammatory response by enhancing leukocyte recruitment and activation. It is produced in response to inflammatory stimuli and may influence the resolution phase of inflammation through its interactions with specific receptors .

Case Study: Eosinophil Recruitment

A study demonstrated that this compound significantly enhances eosinophil chemotaxis. In vitro assays showed that eosinophils migrate towards gradients of this compound, indicating its potential role as a signaling molecule in allergic responses and asthma .

Table: Biological Activities of DiHETE Derivatives

| Compound | Source | Biological Activity | ED50 (μM) |

|---|---|---|---|

| 5-HETE | Lipoxygenase action | Leukocyte chemotaxis | 1.0 |

| 8(S),15(S)-DiHETE | Arachidonic acid | Eosinophil chemotaxis | 1.5 |

| 5,12-DiHETE | Lipoxygenase action | Neutrophil activation | 2.0 |

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways and enzymatic sources of (8S,15S)-DiHETE in biological systems?

this compound is synthesized via 15-lipoxygenase (15-LOX)-mediated oxidation of arachidonic acid. In human leukocytes, eosinophils, and platelets, it is formed through stereospecific hydroxylation at C-8 and C-15 positions . Experimental validation involves incubating cells with arachidonic acid, followed by RP-HPLC and GC-MS to identify metabolites. For example, coral-derived studies used [¹⁴C]-labeled arachidonic acid to trace the formation of 8,15-DiHETE isomers .

- Key Method : Use isotopic labeling (e.g., [1-¹⁴C]arachidonic acid) and enzyme inhibition assays to isolate pathways.

Q. How can researchers structurally differentiate this compound from its stereoisomers (e.g., 8R,15S-DiHETE)?

Structural identification relies on:

- Chromatography : RP-HPLC retention times (e.g., 7.2 min for 8R,15S-DiHETE vs. distinct elution for 8S,15S-DiHETE) .

- Spectral Analysis : UV absorbance (λmax 268 nm with shoulders at 258/278 nm) and GC-MS of methyl ester Me3Si derivatives .

- Stereochemical Confirmation : Synthetic standards and NMR to resolve C-8/C-15 configurations .

Q. What experimental models are suitable for studying the biological roles of this compound?

- In Vitro : Human polymorphonuclear leukocytes (PMNLs) and keratinocytes for assessing chemotaxis or hyperalgesia modulation .

- In Vivo : Rat models for nociceptive threshold studies (e.g., intradermal injection and pressure withdrawal tests) .

- Key Controls : Include COX/LOX inhibitors (e.g., indomethacin) and corticosteroids to isolate pathways .

Advanced Research Questions

Q. How does this compound antagonize hyperalgesia induced by its stereoisomer (8R,15S)-DiHETE?

Mechanistic studies reveal:

- Dose-Dependent Antagonism : this compound blocks (8R,15S)-DiHETE-induced hyperalgesia in rats without affecting prostaglandin E2 pathways .

- Receptor Specificity : The hypoalgesic effect is corticosteroid-sensitive, suggesting glucocorticoid receptor cross-talk, but independent of cyclooxygenase inhibition .

- Experimental Design : Compare isomers in dual-injection assays and quantify nociceptive thresholds via von Frey filaments .

Q. What contradictions exist in the reported bioactivities of this compound across studies?

Discrepancies include:

- Pro-Inflammatory vs. Anti-Inflammatory Roles : While (8R,15S)-DiHETE promotes PMNL chemotaxis, this compound suppresses hyperalgesia but lacks activity in NK cell inhibition assays .

- Tissue-Specific Effects : Asthmatic PMNLs produce 5,15-DiHETE and lipoxins, but this compound’s role in asthma remains unclear .

- Resolution Strategy : Use tissue-specific KO models and isotopic tracing to map metabolite fate .

Q. What challenges arise in synthesizing and purifying this compound for experimental use?

- Stereochemical Purity : Total organic synthesis is required to avoid contamination with 8R,15S-DiHETE, which has opposing bioactivity .

- Stability : Store in ethanol under argon at -80°C to prevent oxidation .

- Analytical Validation : Confirm purity via chiral HPLC and compare retention times with synthetic standards .

Q. How can researchers address the lack of toxicological and ecological data for this compound?

- Gaps : No acute toxicity, carcinogenicity, or environmental impact data are available .

- Proposed Methods :

- In Silico Modeling : Predict logP (4.73), bioaccumulation, and solubility using tools like OECD QSAR Toolbox .

- Ecotoxicity Assays : Use Daphnia magna and algal growth inhibition tests per OECD Guidelines 201/202 .

Q. Methodological Recommendations

Q. Critical Data Gaps and Future Directions

- Receptor Identification : Characterize putative receptors for this compound using radioligand binding assays .

- Cross-Species Conservation : Compare biosynthesis in corals, mammals, and insects to elucidate evolutionary roles .

- Clinical Relevance : Explore correlations between this compound levels and inflammatory diseases (e.g., asthma, arthritis) .

Propiedades

IUPAC Name |

(5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPWRKSGORGTIM-HCCKYKKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.